Perillene

概要

説明

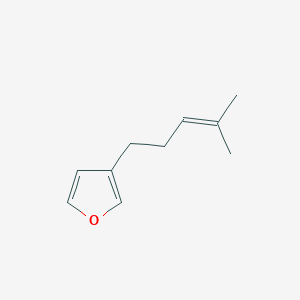

ペリレンは、6個の炭素原子を持つホモプレニル側鎖を持つフラン環からなる天然モノテルペンです。 これは、シソ科シソ属の植物であるシソの葉の抽出によって得られる精油の成分です 。 ペリレンは、強く爽やかな柑橘系の花の香りを持ち、多くの植物精油に微量に含まれています .

製造方法

合成ルートと反応条件

ペリレンは、β-ミルセンから、エポキシド形成、開裂、酸化を伴う一連の反応によって合成することができます 。 β-ミルセンからペリレンへの変換には、ミルセンエポキシドの開裂によるミルセンジオールの形成、続いて酸化と脱水反応が行われ、ペリレンが生成されます .

工業生産方法

ペリレンの工業生産には、シソの葉から精油を抽出する方法があります。 抽出方法には、水蒸気蒸留法があり、これはペリレンと他の精油成分を同時に得るために一般的に用いられます 。 さらに、ヒラタケの浸漬培養を用いたバイオテクノロジー的手法が、ペリレンの製造に用いられています .

化学反応解析

反応の種類

ペリレンは、次のような様々な化学反応を起こします。

酸化: ペリレンは、α, α-アカリラクトールなどの酸化分解生成物を生成する酸化を受けることができます.

還元: ペリレンを含む還元反応はあまり一般的ではありませんが、特定の用途のために検討することができます。

置換: ペリレンは、特に適切な触媒と試薬の存在下で、置換反応を起こすことができます。

一般的な試薬と条件

生成される主な生成物

酸化生成物: α, α-アカリラクトールなどの酸化分解生成物.

置換生成物: 用いられる試薬と条件によって、様々な置換誘導体が生成されます.

科学研究の応用

ペリレンは、次のようないくつかの科学研究の応用があります。

作用機序

ペリレンは、様々な分子標的と経路を通じてその効果を発揮します。 昆虫の触角に異なる電気生理学的反応を引き起こすことが発見されており、宿主探索行動における化学的な合図としての役割が示唆されています 。 さらに、ペリレンの抗菌作用と抗腫瘍作用は、特定の細胞標的と経路との相互作用によるものと考えられています .

生化学分析

Biochemical Properties

Perillene plays a significant role in biochemical reactions. It is involved in the biosynthesis of monoterpenes in Perilla frutescens . The enzymes and proteins it interacts with include those involved in the MVA and MEP pathways . The nature of these interactions involves the conversion of precursor compounds into this compound .

Cellular Effects

This compound has been found to elicit distinct electrophysiological responses in the antennae of the apple blossom weevil . This suggests that this compound may influence cell function by interacting with specific cellular receptors or signaling pathways. Detailed studies on its effects on gene expression and cellular metabolism are currently lacking.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with enzymes in the biosynthesis pathway of monoterpenes . It is formed from the conversion of precursor compounds, such as perillaldehyde (PA), perillaketone (PK), and piperitenone (PT), through the action of specific enzymes

Metabolic Pathways

This compound is involved in the metabolic pathways of monoterpene biosynthesis in Perilla frutescens . It interacts with enzymes in the MVA and MEP pathways

準備方法

Synthetic Routes and Reaction Conditions

Perillene can be synthesized from β-myrcene through a series of reactions involving epoxide formation, cleavage, and oxidation . The conversion of β-myrcene to this compound involves the formation of myrcene diols from the cleavage of myrcene epoxides, followed by oxidation and dehydration to yield this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of essential oils from Perilla frutescens leaves. The extraction method includes steam distillation, which is commonly used to obtain this compound along with other essential oil components . Additionally, biotechnological methods using submerged cultures of Pleurotus ostreatus have been explored for the production of this compound .

化学反応の分析

Types of Reactions

Perillene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form α, α-acarilactol and other oxidative degradation products.

Reduction: Reduction reactions involving this compound are less common but can be explored for specific applications.

Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and other oxidants under controlled conditions.

Substitution: Catalysts such as Li2CuCl4 have been used in cross-coupling reactions involving this compound.

Major Products Formed

Oxidation Products: α, α-acarilactol and other oxidative degradation products.

Substitution Products: Various substituted derivatives depending on the reagents and conditions used.

科学的研究の応用

Perillene has several scientific research applications, including:

類似化合物との比較

類似化合物

ペリルアルデヒド: シソ科シソ属の植物から見られる、類似の化学的性質を持つもう一つのモノテルペン.

ローズフラン: 類似の出発物質から合成された、構造的に異性体であるフランモノテルペン.

ソラノフラン: 同様の生合成起源を持つ、ノリスプレノイドフラン.

ペリレンの独自性

ペリレンは、その特有の化学構造により、強く柑橘系の花の香りを持ち、独特です。 防御性アロモンとしての役割と、昆虫における独特の電気生理学的反応は、ペリレンの独自性をさらに際立たせています .

生物活性

Perillene, a monoterpene derived from the plant Perilla frutescens, has garnered significant attention for its diverse biological activities. This article provides an overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure as a cyclic monoterpene, which contributes to its biological activity. Its chemical formula is , and it has a molecular weight of approximately 138.22 g/mol. The compound is known for its pleasant aroma and is often used in flavoring and fragrance.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Antioxidant Activity

- This compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

- Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect has been observed in various in vitro studies where this compound was shown to modulate immune responses.

3. Anticancer Potential

- Several studies have reported the anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study found that this compound inhibited the growth of human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

4. Neuroprotective Effects

- This compound exhibits neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit tau protein hyperphosphorylation and reduce oxidative stress in neuronal cells .

5. Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing natural preservatives or therapeutic agents against infections .

The biological activities of this compound are attributed to several mechanisms:

- Scavenging Free Radicals: this compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Modulation of Signaling Pathways: this compound influences various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

- Inhibition of Enzymatic Activity: It can inhibit enzymes involved in inflammatory processes and cancer progression, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

特性

IUPAC Name |

3-(4-methylpent-3-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGKCOFXDHYSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=COC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202167 | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-52-6 | |

| Record name | Perillene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM4D4646ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of perillene?

A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic analyses, they often utilize GC-MS (Gas Chromatography-Mass Spectrometry) [, , , , , , , , , , , , , ] to identify and quantify this compound in complex mixtures, such as essential oils. NMR (Nuclear Magnetic Resonance) data might be available in specialized databases or require dedicated spectroscopic investigation.

Q3: What are the natural sources of this compound?

A3: this compound is found in the essential oils of various plants, notably Perilla frutescens [, ], Elsholtzia ciliata [, ], and Citrus grandis []. It has also been identified in the volatile profiles of Rosa banksiae varieties [], Caragana species [], and Florence fennel [], among others [, , , , , ].

Q4: How is this compound biosynthesized?

A4: Research suggests that this compound biosynthesis in Perilla frutescens involves specific genes (N, Fr1, and Fr5) that control the conversion of precursors like trans-citral []. In Pleurotus ostreatus, a fungus capable of biotransforming β-myrcene into this compound, the pathway involves epoxidation and subsequent ring opening of β-myrcene, leading to the formation of α-acaridiol, which is further oxidized to this compound [, ].

Q5: Are there synthetic routes to produce this compound?

A5: Yes, several synthetic methods have been developed for this compound. These include:

- Alkylation of 3-bromofuran []

- Bioconversion of β-myrcene using Pleurotus ostreatus [, ]

- Synthesis from methallyl alcohol and prenyl chloride []

- Radical cyclization of 2-bromo-1-ethoxyethyl alk-2-ynyl ethers []

- Synthesis via unsaturated lactones from non-furanoid intermediates []

- Reductive annulation of 1,1,1-trichloroethyl propargyl ethers []

- Reactions of α-oxo ketene dithioacetals with dimethylsulfonium methylide []

- Regio-controlled prenylation of 3-furylmethylmagnesium bromide in the presence of copper(I) iodide []

- Li2CuCl4-catalyzed cross-coupling reaction of allylic carbonates []

- A convenient synthesis utilizing 3-alkyl- and 3-alkenylfurans []

Q6: What is the odor profile of this compound?

A6: this compound possesses a unique flowery citrus-like aroma []. It is often described as having a peppery, citrusy, and slightly woody scent.

Q7: How does the structure of this compound relate to its odor?

A7: Studies comparing furans and thiophenes related to rose furan and this compound revealed that the difference in odor between the furan and thiophene analogs is surprisingly small, particularly for this compound and thiothis compound []. This suggests that the furan ring system is crucial for the characteristic odor, while the oxygen-sulfur exchange has a minor impact. The position and structure of the side chain also play a role in odor, but their influence seems less significant within the compared compounds [].

Q8: Does this compound exhibit any biological activity?

A8: While the provided research focuses primarily on this compound's occurrence, synthesis, and aroma, some studies suggest potential biological roles:

- Insect Attraction: this compound, along with other volatiles, was found to attract the apple blossom weevil (Anthonomus pomorum) to apple tree buds, suggesting its role as a potential chemical cue for host-searching behavior [].

- Insect Repellent: Conversely, this compound was identified as a potential repellent for Chlorophorus caragana, a trunk borer, highlighting the context-dependent nature of its biological activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。